![molecular formula C9H19N3O B1489147 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide CAS No. 1343017-64-0](/img/structure/B1489147.png)
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide
Overview
Description
“2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” is a compound with an azetidine core, which is a four-membered ring containing a nitrogen atom . Azetidines are known to be important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” would likely involve a four-membered azetidine ring with an amine group at the 3-position and a diethylacetamide group at the 2-position .
Chemical Reactions Analysis
Azetidines are known to participate in various chemical reactions. For instance, they can undergo aza-Michael addition reactions with NH-heterocycles .
Scientific Research Applications
Enantiospecific Synthesis and Potential Antiviral Agents
- The compound has been investigated in the enantiospecific synthesis of nucleoside analogs, showing promise as potential antiviral agents. The synthesis involves constructing the base on 1-aminoazetidine prepared from diethyl-L-tartrate, introducing a novel class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring, suggesting its application in developing new antiviral therapies (Fumio Hosono et al., 1994).
Peripheral Benzodiazepine Receptor Studies
- Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds, showing high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs), highlighting its role in neurodegenerative disorder studies (C. Fookes et al., 2008).
NAAA Inhibitors for Pain and Inflammation
- The compound also plays a role in synthesizing potent α-amino-β-lactam carbamic acid ester as inhibitors of intracellular N-acylethanolamine acid amidase (NAAA), demonstrating significant anti-inflammatory effects in animal models. This research opens pathways for treating pain and inflammation through NAAA inhibition (A. Nuzzi et al., 2016).
Antibacterial Applications
- Research on fluoroquinolones has led to the development of compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a potential use in combating resistant bacterial strains. This showcases the compound's utility in designing new antibacterial agents (Y. Kuramoto et al., 2003).
Safety and Hazards
While specific safety and hazard data for “2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide” is not available, compounds with similar structures have been associated with certain hazards. For example, “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” has been associated with hazard statements H302, H315, H319, H335 .
Future Directions
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)7-11-5-8(10)6-11/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKZRGTWOTLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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